molecular formula C17H15N3O3 B5812216 N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No.: B5812216
M. Wt: 309.32 g/mol
InChI Key: YSGXXYJFHRXIBR-UHFFFAOYSA-N
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Description

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide is a benzoxazole-derived acetamide compound characterized by dual acetamide substituents at the 6-position of the benzoxazole ring and the para-position of the phenyl group. Its molecular formula is C₁₆H₁₃N₃O₃, with a molecular weight of 295.3 g/mol. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the acetamide groups, which may enhance aqueous solubility compared to non-polar analogs.

Properties

IUPAC Name

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(21)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)22)9-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGXXYJFHRXIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320709
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

330448-78-7
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the condensation of 2-aminophenol with acetic anhydride to form the benzoxazole coreThe reaction conditions often require the use of catalysts such as triethylamine and solvents like ethanol or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity
This compound (Target) Benzoxazole 6-Acetamido; para-phenylacetamide 295.3 Dual acetamide, benzoxazole Not reported
2-Acetamido-N-[4-(N-phenylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (27) Benzothiazole 2-Acetamido; 6-carboxamide; para-phenylsulfonamide 449.5 Sulfonamide, carboxamide, thiazole Not reported (purity: 96.5%)
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Phenylacetamide Para-piperazinylsulfonyl 297.4 Sulfonamide, piperazine Analgesic (comparable to paracetamol)
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Phenylacetamide Para-piperazinylsulfonyl 283.3 Sulfonamide, piperazine Anti-hypernociceptive
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide Benzoxazole Para-benzoxazolyl; thiazolyl mercapto, 4-oxo 383.4 Benzoxazole, thiazole, thiol, ketone Not reported

Key Observations

Core Heterocycle Influence: The benzoxazole core in the target compound contrasts with benzothiazole in compound 27 . The thiazole-thiol group in the CAS 1142207-17-7 compound introduces redox-sensitive sulfur, which may affect stability or metal-binding capacity.

Substituent Effects: Sulfonamide vs. Acetamide: Sulfonamide-containing analogs (e.g., 35, 37) demonstrate marked pharmacological activity (analgesic, anti-hypernociceptive) , whereas acetamide derivatives like the target compound lack reported activity data. Sulfonamides generally enhance solubility and hydrogen-bonding capacity, which may contribute to their efficacy. Dual Acetamide vs. Mixed Functional Groups: The target compound’s dual acetamide groups may improve metabolic stability compared to esters or sulfonamides but could reduce membrane permeability due to increased polarity.

Synthesis and Purity: Compound 27 was synthesized via EEDQ-mediated coupling in DMF, achieving 96.5% HPLC purity , suggesting robust synthetic routes for benzothiazole derivatives.

Biological Activity

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxazole ring. The acetamido group attached to the benzoxazole structure enhances its biological activity. Its molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, and it exhibits unique chemical properties due to this specific substitution.

Synthesis

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The reaction begins with the condensation of 2-aminophenol with acetic anhydride to form the benzoxazole core.
  • Reaction Conditions : Catalysts such as triethylamine are often used alongside solvents like ethanol or dichloromethane to facilitate the reaction.
  • Industrial Production : For large-scale production, continuous flow synthesis methods are employed to ensure high purity and efficiency.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities:

  • Mechanism of Action : The compound interacts with specific molecular targets, inhibiting enzymes crucial for microbial growth. For instance, it has been shown to disrupt cell wall synthesis in bacteria and inhibit ergosterol biosynthesis in fungi.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes associated with cancer cell proliferation, such as certain kinases or proteases. This inhibition leads to disrupted cellular processes, ultimately inducing apoptosis in cancer cells.
  • Case Study Example : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
BenzoxazoleLacks acetamido groupBasic structure without substituents
N-[4-(6-amino-1,3-benzoxazol-2-yl)phenyl]acetamideContains amino group instead of acetamidoDifferent biological activity profile
N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamideContains methyl groupAltered solubility and reactivity

The distinct acetamido substitution in this compound imparts specific chemical and biological properties that enhance its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's mechanism includes:

  • Enzyme Inhibition : It inhibits critical enzymes involved in metabolic pathways.
  • Cellular Disruption : By interfering with cellular processes such as DNA replication and protein synthesis, it induces cell death in pathogens and cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzoxazole core through cyclization of substituted o-aminophenol derivatives under reflux conditions.
  • Step 2 : Introduction of the acetamide group via nucleophilic substitution or condensation reactions.
  • Optimization : Key parameters include solvent selection (e.g., ethanol, DMF), temperature control (60–120°C), and purification via high-performance liquid chromatography (HPLC) or recrystallization. Yield improvements are achieved by using anhydrous conditions and catalysts like triethylamine .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and acetamide linkages.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Chromatography : HPLC and thin-layer chromatography (TLC) assess purity (>95% required for biological assays) .

Q. What initial biological screening approaches are used to evaluate its bioactivity?

  • Enzyme Inhibition Assays : Fluorometric or colorimetric methods (e.g., kinase assays) quantify IC50 values.
  • Receptor Binding Studies : Radioligand displacement assays measure affinity for targets like G-protein-coupled receptors.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) identify antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications in analogous compounds influence the pharmacological profile of this compound?

  • Benzoxazole Modifications : Substituting the 6-acetamido group with sulfonamide or nitro groups alters solubility and target selectivity.
  • Phenyl Linker Optimization : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) enhances metabolic stability.
  • Comparative Studies : Benzothiazole analogs (e.g., replacing benzoxazole with benzothiazole) show reduced kinase inhibition but improved bioavailability .

Q. What strategies resolve contradictions in reported biological activities or synthesis yields across studies?

  • Reproducibility Checks : Standardizing reaction conditions (e.g., solvent purity, inert atmosphere) minimizes yield variability.
  • Orthogonal Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate enzyme inhibition data conflicting with fluorometric results.
  • Impurity Analysis : Liquid chromatography-mass spectrometry (LC-MS) identifies byproducts affecting bioactivity .

Q. How can computational methods enhance understanding of its mechanism of action?

  • Molecular Docking : Predicts binding modes to targets like EGFR kinase (PDB: 1M17) by analyzing hydrogen bonds and hydrophobic interactions.
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to explain reactivity and stability.
  • Molecular Dynamics Simulations : Assess binding pocket flexibility over 100-ns trajectories to refine pharmacophore models .

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